molecular formula C10H13NO2 B2840340 2-Amino-3-(propan-2-yl)benzoic acid CAS No. 154551-48-1

2-Amino-3-(propan-2-yl)benzoic acid

Cat. No.: B2840340
CAS No.: 154551-48-1
M. Wt: 179.219
InChI Key: VSDBREZLAHYQJY-UHFFFAOYSA-N
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Description

2-Amino-3-(propan-2-yl)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound features an amino group and a carboxyl group attached to a benzene ring, with an isopropyl group at the third position. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-(propan-2-yl)benzoic acid followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-(propan-2-yl)nitrobenzoic acid. This process uses a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-Amino-3-(propan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the isopropyl group, making it less hydrophobic.

    3-Aminobenzoic acid: Has the amino group at a different position, affecting its reactivity.

    4-Aminobenzoic acid:

Uniqueness

2-Amino-3-(propan-2-yl)benzoic acid is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its interaction with biological targets. This structural feature can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBREZLAHYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154551-48-1
Record name 2-amino-3-(propan-2-yl)benzoic acid
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